Cas no 35469-72-8 (2-Piperidinone, 5-(2-hydroxyethyl)-1-methyl-)

2-Piperidinone, 5-(2-hydroxyethyl)-1-methyl- Chemical and Physical Properties
Names and Identifiers
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- 2-Piperidinone, 5-(2-hydroxyethyl)-1-methyl-
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2-Piperidinone, 5-(2-hydroxyethyl)-1-methyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-5241173-10.0g |
5-(2-hydroxyethyl)-1-methylpiperidin-2-one |
35469-72-8 | 10.0g |
$4337.0 | 2023-01-11 | ||
Enamine | EN300-5241173-2.5g |
5-(2-hydroxyethyl)-1-methylpiperidin-2-one |
35469-72-8 | 2.5g |
$2724.0 | 2023-01-11 | ||
Enamine | EN300-5241173-1.0g |
5-(2-hydroxyethyl)-1-methylpiperidin-2-one |
35469-72-8 | 1.0g |
$1315.0 | 2023-01-11 | ||
Enamine | EN300-5241173-5.0g |
5-(2-hydroxyethyl)-1-methylpiperidin-2-one |
35469-72-8 | 5.0g |
$3450.0 | 2023-01-11 |
2-Piperidinone, 5-(2-hydroxyethyl)-1-methyl- Related Literature
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Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219
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3. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818
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Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154
Additional information on 2-Piperidinone, 5-(2-hydroxyethyl)-1-methyl-
Introduction to 2-Piperidinone, 5-(2-hydroxyethyl)-1-methyl- (CAS No. 35469-72-8)
2-Piperidinone, 5-(2-hydroxyethyl)-1-methyl- (CAS No. 35469-72-8) is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound belongs to the piperidinone class, which has garnered considerable attention due to its versatile applications in drug discovery and development. The presence of both a hydroxyethyl group and a methyl group on the piperidine ring imparts distinct chemical reactivity, making it a valuable intermediate in synthesizing biologically active molecules.
The chemical structure of 2-Piperidinone, 5-(2-hydroxyethyl)-1-methyl- features a six-membered heterocyclic ring containing nitrogen, with substituents that enhance its solubility and interaction with biological targets. This structural motif is particularly appealing in medicinal chemistry due to its ability to mimic natural biomolecules and facilitate enzyme binding. The compound’s molecular formula can be expressed as C₈H₁₃NO₂, reflecting its composition of carbon, hydrogen, nitrogen, and oxygen atoms.
Recent advancements in pharmaceutical research have highlighted the potential of 2-Piperidinone, 5-(2-hydroxyethyl)-1-methyl- as a key building block in the synthesis of novel therapeutic agents. Its functional groups, including the hydroxyl and methyl substituents, provide multiple sites for chemical modification, enabling the development of derivatives with enhanced pharmacological properties. For instance, researchers have explored its utility in creating small-molecule inhibitors targeting various disease pathways.
In particular, studies have demonstrated the compound’s relevance in neurological disorder treatment. The piperidinone scaffold is known for its ability to interact with central nervous system receptors, making it a promising candidate for drugs aimed at modulating neurotransmitter activity. The hydroxyethyl side chain enhances lipophilicity while maintaining water solubility, which is crucial for drug bioavailability. This balance has prompted investigations into its role in developing treatments for conditions such as Alzheimer’s disease and Parkinson’s disease.
Another area where 2-Piperidinone, 5-(2-hydroxyethyl)-1-methyl- has shown promise is in antimicrobial applications. The compound’s structural features allow it to disrupt bacterial cell membranes or interfere with essential metabolic processes. Preliminary studies have indicated that derivatives of this molecule exhibit activity against resistant strains of bacteria, offering a potential solution to the growing problem of antibiotic resistance. The molecular interactions between the compound and microbial targets are being meticulously studied to optimize its efficacy.
The synthesis of 2-Piperidinone, 5-(2-hydroxyethyl)-1-methyl- involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to improve yield and purity, ensuring that the final product meets pharmaceutical-grade standards. Techniques such as catalytic hydrogenation and nucleophilic substitution are commonly used in its preparation. The development of efficient synthetic routes is essential for large-scale production and commercialization.
From a spectroscopic perspective, the compound exhibits distinct characteristics when analyzed using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These analytical methods provide detailed insights into its molecular structure and purity, confirming its identity before further applications. High-resolution NMR spectroscopy has been particularly useful in elucidating the connectivity of atoms within the molecule.
The biological activity of 2-Piperidinone, 5-(2-hydroxyethyl)-1-methyl- has been further investigated through computational modeling and experimental assays. Molecular docking studies have revealed its potential binding affinity to various protein targets, including enzymes and receptors involved in inflammatory responses. This computational approach has accelerated the drug discovery process by predicting favorable interactions between the compound and biological macromolecules.
In conclusion, 2-Piperidinone, 5-(2-hydroxyethyl)-1-methyl- (CAS No. 35469-72-8) represents a compelling candidate for pharmaceutical innovation due to its unique structural features and functional versatility. Its role in addressing neurological disorders and antimicrobial challenges underscores its importance in modern medicinal chemistry. As research continues to uncover new applications for this compound, it is likely to remain at the forefront of drug development efforts worldwide.
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